molecular formula C21H17ClN4O2S B11188265 Ethyl 2-[(3-chlorobenzyl)sulfanyl]-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 2-[(3-chlorobenzyl)sulfanyl]-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11188265
M. Wt: 424.9 g/mol
InChI Key: FXFOOMFHRXNGIS-UHFFFAOYSA-N
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Description

Ethyl 2-[(3-chlorobenzyl)sulfanyl]-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolopyrimidine derivative characterized by a 3-chlorobenzylsulfanyl group at position 2 and a phenyl substituent at position 6. Triazolopyrimidines are heterocyclic compounds of significant interest in medicinal chemistry due to their structural resemblance to purines, enabling interactions with biological targets such as enzymes and receptors .

Synthetic routes for analogous compounds often involve multicomponent reactions. For instance, cyclocondensation of 3-amino-1,2,4-triazoles with aldehydes and β-keto esters under acidic or ionic liquid conditions yields triazolopyrimidine scaffolds with regioselectivity dependent on reaction parameters . Modifications at the sulfanyl and aryl groups are critical for tailoring physicochemical and biological properties.

Properties

Molecular Formula

C21H17ClN4O2S

Molecular Weight

424.9 g/mol

IUPAC Name

ethyl 2-[(3-chlorophenyl)methylsulfanyl]-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C21H17ClN4O2S/c1-2-28-19(27)17-12-23-20-24-21(29-13-14-7-6-10-16(22)11-14)25-26(20)18(17)15-8-4-3-5-9-15/h3-12H,2,13H2,1H3

InChI Key

FXFOOMFHRXNGIS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N2C(=NC(=N2)SCC3=CC(=CC=C3)Cl)N=C1)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(3-chlorobenzyl)sulfanyl]-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The initial step involves the cyclization of appropriate precursors to form the triazole ring. This can be achieved by reacting hydrazine derivatives with nitriles under acidic or basic conditions.

    Formation of the Pyrimidine Ring: The triazole ring is then fused with a pyrimidine ring through a condensation reaction involving suitable aldehydes or ketones.

    Introduction of Substituents: The chlorobenzyl and phenyl groups are introduced through nucleophilic substitution reactions, where the triazolopyrimidine intermediate reacts with chlorobenzyl chloride and phenyl halides.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(3-chlorobenzyl)sulfanyl]-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

Ethyl 2-[(3-chlorobenzyl)sulfanyl]-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-[(3-chlorobenzyl)sulfanyl]-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to altered cellular responses.

    Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (Position) Molecular Weight Synthesis Yield Key Features References
Ethyl 2-benzylsulfanyl-7-(2-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 2-benzylsulfanyl, 7-(2-chlorophenyl) 440.94 Not reported Planar triazolopyrimidine core; π-π stacking interactions in crystal structure .
Ethyl 2-(4-chlorophenyl)-4,7-dihydro-7-oxo-4-pentyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (13d) 2-(4-chlorophenyl), 7-oxo 406.85 78% Crystalline solid with distinct $^1$H NMR shifts (δ 8.88 ppm for aromatic H) .
Ethyl 2-(ethylthio)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 2-ethylthio, 7-methyl 266.32 Not reported Lower molecular weight; commercial availability discontinued .
Ethyl 2-{[(4-fluorophenyl)methyl]sulfanyl}-5-methyl-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 2-(4-fluorobenzylsulfanyl), 7-thiophen-2-yl 430.52 Not reported Thiophene moiety may enhance lipophilicity; available in limited quantities .

Key Observations :

  • Sulfanyl Group Variations: The 3-chlorobenzylsulfanyl group in the target compound provides a balance of lipophilicity and electronic effects compared to benzyl (non-halogenated) or 4-fluorobenzyl substituents. Chlorine’s electron-withdrawing nature may influence binding affinity in biological systems .
  • Dihydro vs.

Physicochemical and Electrochemical Properties

  • Crystal Packing : The target compound’s analogues (e.g., ) exhibit π-π stacking (centroid distances: 3.63–3.88 Å), which may enhance crystalline stability .
  • Electrochemical Behavior: Triazolopyrimidinones with chloromethyl groups (e.g., S1-TP in ) show distinct redox potentials, suggesting substituents at position 5 significantly alter electron transfer properties .

Pharmacological Potential

While direct biological data for the target compound is lacking, structurally related compounds demonstrate diverse activities:

  • CB2 Cannabinoid Receptor Targeting: Ethyl 4-pentyltriazolopyrimidines () were investigated for receptor binding, underscoring the scaffold’s versatility in drug design .

Biological Activity

Ethyl 2-[(3-chlorobenzyl)sulfanyl]-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity through various studies and findings.

Chemical Structure and Synthesis

The compound belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines, which are known for their diverse biological properties. The synthesis of this compound typically involves the reaction of appropriate precursors under specific conditions to yield the desired product. The presence of sulfur and chlorine atoms in its structure contributes to its unique reactivity and biological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolo-pyrimidine derivatives. For instance, a study demonstrated that compounds similar to this compound exhibited significant antiproliferative effects against various human cancer cell lines including MGC-803, HCT-116, and MCF-7. The most active derivatives showed IC50 values in the low micromolar range (e.g., 3.91 μM for MCF-7 cells) and were found to induce apoptosis and cell cycle arrest by modulating key signaling pathways such as ERK signaling .

Cell Line IC50 Value (μM) Mechanism of Action
MCF-73.91Apoptosis induction
HCT-1160.53Tubulin polymerization inhibition
MGC-8030.58G2/M phase arrest

Antiviral Activity

In addition to anticancer properties, triazolo-pyrimidine derivatives have been explored for antiviral activities . A study indicated that certain derivatives could inhibit the replication of influenza viruses at non-toxic concentrations. The mechanism involved interference with viral protein interactions crucial for viral replication .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Key Signaling Pathways : Compounds in this category have been shown to inhibit pathways such as ERK and AKT, which are critical in cancer cell proliferation and survival.
  • Induction of Apoptosis : Many derivatives promote programmed cell death through the activation of apoptotic pathways.
  • Cell Cycle Arrest : These compounds can cause cell cycle arrest at various phases (e.g., G2/M), preventing cancer cells from dividing.

Case Studies

  • Study on MGC-803 Cells : Research demonstrated that a derivative similar to this compound significantly inhibited cell growth and induced apoptosis through modulation of Bcl-2 family proteins .
  • Antiviral Efficacy Against Influenza : Another study focused on the antiviral efficacy showed promising results against influenza A virus (IAV), where certain derivatives inhibited viral replication effectively without cytotoxic effects on host cells .

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